molecular formula C22H33N3O6 B14169786 3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one CAS No. 5463-05-8

3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one

Cat. No.: B14169786
CAS No.: 5463-05-8
M. Wt: 435.5 g/mol
InChI Key: DOQVHJDRXLCFNS-UHFFFAOYSA-N
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Description

3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one is a heterocyclic compound with the molecular formula C12H13NO2. It is characterized by a fused ring system consisting of a pyrrole and an oxazole ring, with a phenyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyrrole with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one
  • (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
  • 4H,7H-Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole

Uniqueness

3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one is unique due to its specific structural arrangement and the presence of both pyrrole and oxazole rings fused together. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

5463-05-8

Molecular Formula

C22H33N3O6

Molecular Weight

435.5 g/mol

IUPAC Name

N-(5,6-dimethoxyquinolin-8-yl)-N'-propan-2-ylhexane-1,6-diamine;oxalic acid

InChI

InChI=1S/C20H31N3O2.C2H2O4/c1-15(2)21-11-7-5-6-8-12-22-17-14-18(24-3)20(25-4)16-10-9-13-23-19(16)17;3-1(4)2(5)6/h9-10,13-15,21-22H,5-8,11-12H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

DOQVHJDRXLCFNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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